BTK Inhibitory Potency: Indirect Cross-Study Comparison with a Structurally Matched SMILES Entry
A BindingDB record (monomerid=658441) maps the exact canonical SMILES string of N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-2-carboxamide to a biochemical BTK inhibition IC50 of 1 nM, sourced from US20240083900, Example 99 [1]. For context, the same patent discloses numerous close analogs with BTK IC50 values ranging from <1 nM to >100 nM, indicating that subtle structural modifications produce large potency differentials [1]. This places the target compound among the more potent chemotypes in that series, though the furan-2-carboxamide variant itself is not explicitly named in the patent document.
| Evidence Dimension | BTK enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 1 nM (BindingDB inferred match) |
| Comparator Or Baseline | Patent-internal analogs: IC50 values from <1 nM to >100 nM; closest matched scaffold examples show 1.0–5.5 nM |
| Quantified Difference | 1 nM vs. typical range of 1–5.5 nM for potent analogs; >10-fold advantage over moderately potent analogs (e.g., IC50 ≥10 nM) |
| Conditions | In vitro BTK enzyme assay; recombinant human BTK; compound pre-incubation protocols as per US20240083900 |
Why This Matters
Procurement for BTK-focused programs should prioritize this scaffold if the structure-activity relationship requires a low-nanomolar starting point; however, users must independently verify the compound's identity and activity, as the BindingDB-Patent mapping has not been confirmed in peer-reviewed literature.
- [1] BindingDB. Entry for monomerid=658441 (ligand from US20240083900, Example 99). BindingDB Public Database, University of California San Diego. View Source
